ethyl 6-[(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-[(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of imidazole and tetrahydropyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate brominated ketones with formamidine acetate in the presence of liquid ammonia . This method allows for the formation of the imidazole ring, which is then further functionalized to introduce the tetrahydropyrimidine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the imidazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Ethyl 6-[(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 6-[(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antimicrobial agent with a nitroimidazole moiety.
Uniqueness
Ethyl 6-[(2-bromo-4,5-diphenyl-1H-imidazol-1-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of imidazole and tetrahydropyrimidine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not observed in simpler imidazole derivatives .
Properties
Molecular Formula |
C30H27BrN4O3 |
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Molecular Weight |
571.5 g/mol |
IUPAC Name |
ethyl 4-[(2-bromo-4,5-diphenylimidazol-1-yl)methyl]-3-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C30H27BrN4O3/c1-3-38-28(36)24-23(34(2)30(37)33-25(24)20-13-7-4-8-14-20)19-35-27(22-17-11-6-12-18-22)26(32-29(35)31)21-15-9-5-10-16-21/h4-18,25H,3,19H2,1-2H3,(H,33,37) |
InChI Key |
DSISQGHZECZHLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)CN3C(=C(N=C3Br)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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